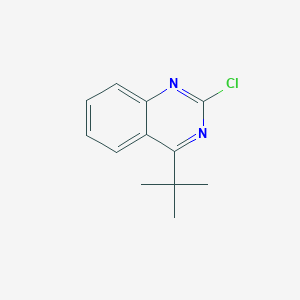
4-Tert-butyl-2-chloroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-2-chloroquinazoline is a heterocyclic aromatic organic compound with the molecular formula C12H13ClN2 and a molecular weight of 220.7 g/mol. This compound belongs to the quinazoline family, which consists of fused benzene and pyrimidine rings. Quinazolines are known for their diverse biological activities and applications in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 2-aminobenzonitrile with tert-butyl chloride in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and safety. The use of catalysts such as palladium on carbon (Pd/C) can improve the yield and selectivity of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, resulting in 4-tert-butyl-2-hydroxyquinazoline.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with various nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) in the presence of a base.
Major Products Formed:
Quinazoline-2,4-dione derivatives: from oxidation.
4-tert-butyl-2-hydroxyquinazoline: from reduction.
Substituted quinazolines: from nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-Tert-butyl-2-chloroquinazoline has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Quinazoline derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-tert-butyl-2-chloroquinazoline exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activity. For example, it can inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.
Comparaison Avec Des Composés Similaires
4-Tert-butyl-2-chloroquinazoline is compared with other similar compounds, such as:
2-tert-Butyl-1,4-benzoquinone: This compound is a major metabolite of the food additive butylated hydroxyanisole (BHA) and is known for its cytotoxic properties.
N-Phenethylquinazolin-4-amine: This class of compounds has shown activity against Mycobacterium tuberculosis and Mycobacterium bovis.
Uniqueness: this compound stands out due to its specific structural features, such as the tert-butyl group, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H13ClN2 |
|---|---|
Poids moléculaire |
220.70 g/mol |
Nom IUPAC |
4-tert-butyl-2-chloroquinazoline |
InChI |
InChI=1S/C12H13ClN2/c1-12(2,3)10-8-6-4-5-7-9(8)14-11(13)15-10/h4-7H,1-3H3 |
Clé InChI |
XWKHGKWPFLZCIK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC(=NC2=CC=CC=C21)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



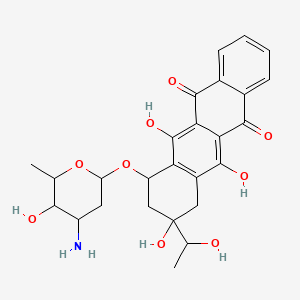
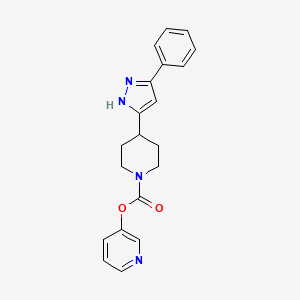



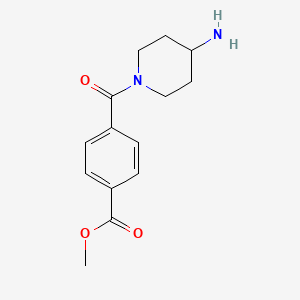


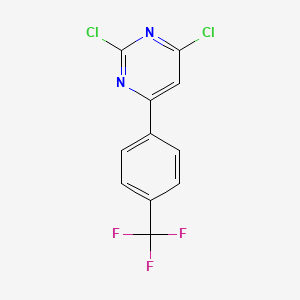

![O3-tert-butyl O1-methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate](/img/structure/B15358986.png)
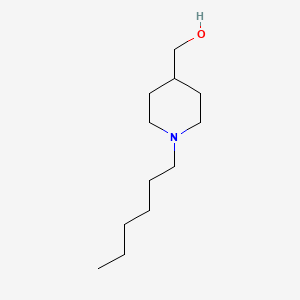
![4-[5-(1,3-Dioxolan-2-yl)furan-2-yl]pyridazine](/img/structure/B15358994.png)
